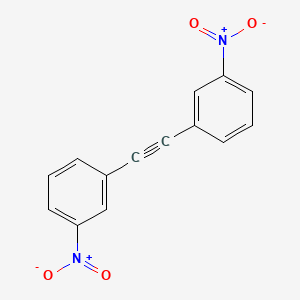
1,2-Bis(3-nitrophenyl)acetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3-nitrophenyl)acetylene is an organic compound with the molecular formula C14H8N2O4 It is characterized by the presence of two nitrophenyl groups attached to an acetylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(3-nitrophenyl)acetylene can be synthesized through a variety of methods. One common approach involves the coupling of 3-nitrophenylacetylene with a suitable halogenated derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3-nitrophenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The acetylene moiety can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Coupling Reactions: Palladium catalysts, bases like triethylamine, solvents like DMF.
Major Products
Reduction: 1,2-Bis(3-aminophenyl)acetylene.
Substitution: Various substituted nitrophenyl derivatives.
Coupling: Complex acetylene-linked aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-Bis(3-nitrophenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their biological activity and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3-nitrophenyl)acetylene depends on the specific reaction or application. In catalytic processes, the acetylene moiety can coordinate with metal catalysts, facilitating various coupling reactions. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-nitrophenyl)acetylene: Similar structure but with nitro groups in the para position.
1,2-Bis(2-nitrophenyl)acetylene: Nitro groups in the ortho position.
1,2-Diphenylacetylene: Lacks nitro groups, leading to different reactivity and applications.
Uniqueness
1,2-Bis(3-nitrophenyl)acetylene is unique due to the specific positioning of the nitro groups, which influences its electronic properties and reactivity
Propiedades
Número CAS |
2765-15-3 |
|---|---|
Fórmula molecular |
C14H8N2O4 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
1-nitro-3-[2-(3-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10H |
Clave InChI |
ILLZNTMRBXEUMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
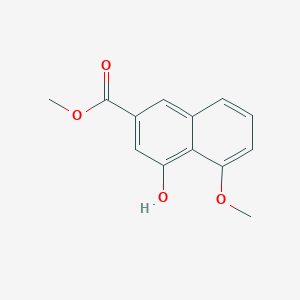
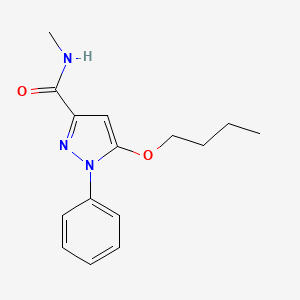

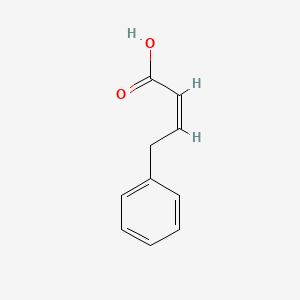
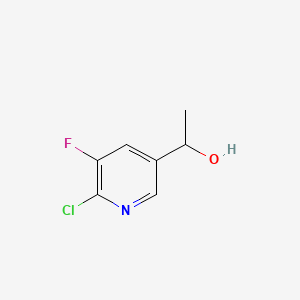
![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)

